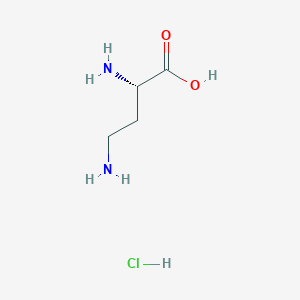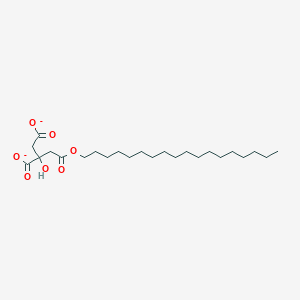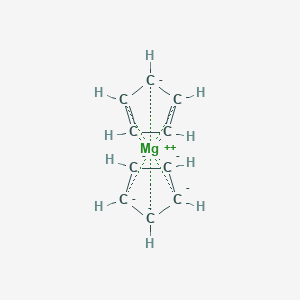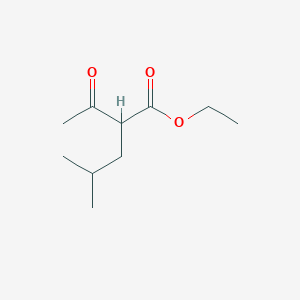
(s)-2,4-Diaminobutanoic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-2,4-Diaminobutanoic acid and its isomers has been a subject of research due to their presence in several biologically active compounds. Robinson et al. (2001) described a highly enantioselective synthesis of all four N,N'-protected 2,3-Diaminobutanoic acid (DAB) stereoisomers, which are closely related to (S)-2,4-Diaminobutanoic acid, using asymmetric Rh(I)-phosphine-catalyzed hydrogenation. This method allows for the targeted synthesis of single DAB isomers in maximum yield (Robinson et al., 2001).
Molecular Structure Analysis
The molecular structure of (S)-2,4-Diaminobutanoic acid hydrochloride and related compounds has been determined through various spectroscopic and crystallographic techniques. Studies such as those on ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate by Kumar et al. (2016) provide insights into the crystal structure and molecular geometry, which are crucial for understanding the compound's reactivity and interactions (Kumar et al., 2016).
Applications De Recherche Scientifique
Neurotoxicity in Cyanobacteria : Nunn and Codd (2017) studied the biosynthesis of 2,4-diaminobutanoic acid (2,4-DAB) in cyanobacteria. This amino acid, along with others, is widely distributed in cyanobacterial species and is neurotoxic in animal and cell-based assays. The pathway for its biosynthesis in bacteria and some plants is known, but not confirmed in cyanobacteria. This research aids in understanding the environmental impact of these neurotoxins produced by cyanobacteria (Nunn & Codd, 2017).
Synthesis and Stereochemistry : Research by Robinson et al. (2001) involved the enantioselective synthesis of N,N'-protected 2,3-diaminobutanoic acid isomers. These amino acids are components of several peptide antibiotics and biologically active molecules. The study provides practical methods for synthesizing these isomers, crucial for developing therapeutics and understanding biological processes (Robinson et al., 2001).
Toxicological Profile : Ferraiuolo et al. (2019) examined the toxicity of (S)-2,4-diaminobutanoic acid in zebrafish models. Their study is significant for assessing the safety of using this compound in biocompatible materials. The research found no overt toxicity at concentrations envisioned for its application, highlighting its potential in biomaterials (Ferraiuolo et al., 2019).
Oxygenation Properties : Gold and Powell (1976) reported on the stability and oxygenation of cobalt(II)-2,4-diaminobutanoate complexes. This study has implications for understanding the coordination chemistry of amino acids and metal ions, which is crucial in various biochemical processes (Gold & Powell, 1976).
Presence in Meteorites : Meierhenrich et al. (2004) identified diamino acids, including 2,4-diaminobutanoic acid, in the Murchison meteorite. This discovery supports theories about the extraterrestrial origin of key organic compounds necessary for life and suggests a potential prebiotic role for these compounds (Meierhenrich et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPDKDOFOZVSLY-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583426 | |
| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2,4-Diaminobutanoic acid hydrochloride | |
CAS RN |
1883-09-6, 1482-98-0 | |
| Record name | L-2,4-Diaminobutyric acid dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2,4-diamino-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2,4-Diaminobutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)




